1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine
説明
The compound 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine features a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and isopropyl groups at positions 2, 3, and 5, respectively. A piperazine moiety at position 7 is further functionalized with a pyridin-2-yl group.
特性
IUPAC Name |
2-methyl-3-phenyl-5-propan-2-yl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6/c1-18(2)21-17-23(30-15-13-29(14-16-30)22-11-7-8-12-26-22)31-25(27-21)24(19(3)28-31)20-9-5-4-6-10-20/h4-12,17-18H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPBHPCDRSTPAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-yield production of the compound. The optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing yield and purity.
化学反応の分析
Functionalization at the 7-Position
The 7-chloro group is substituted via nucleophilic displacement, enabling the introduction of amines or heterocycles:
-
Nucleophilic Substitution : Reaction of 5,7-dichloro derivatives with 4-(pyridin-2-yl)piperazine in the presence of potassium carbonate yields the target compound .
-
Selectivity : The chlorine at position 7 is more reactive than position 5 due to electronic effects, enabling regioselective substitution .
Example Reaction :
Coupling Reactions for Structural Diversification
Post-core synthesis, coupling reactions introduce substituents at the 3- and 5-positions:
-
Suzuki Coupling : Aryl boronic esters react with halogenated intermediates using Pd(PPh₃)₄ to install phenyl or heteroaryl groups .
-
Buchwald–Hartwig Amination : Palladium-catalyzed coupling introduces secondary amines or aryl groups at position 5 .
Comparative Efficiency of Coupling Methods :
| Reaction Type | Catalyst | Substrate | Yield Range |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Aryl boronic esters | 60–77% |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Amines | 53–63% |
Reaction Mechanisms and Optimization
-
Reductive Amination : Used to introduce N-alkyl groups (e.g., 2-(4-piperidyl)-2-propanol) via sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane .
-
Oxidation : Dess–Martin periodinane oxidizes hydroxyl groups to aldehydes for subsequent functionalization .
Critical Conditions :
-
Temperature : Suzuki couplings require reflux in dimethoxyethane (DME) .
-
Solvents : Dimethyl sulfoxide (DMSO) enhances solubility during nucleophilic substitution .
Stability and Reactivity Insights
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for combinatorial chemistry.
Medicine: The compound is being investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.
作用機序
The mechanism of action of 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
類似化合物との比較
Comparison with Structural Analogues
Substituent Variations and Pharmacological Implications
The table below highlights key structural differences and associated properties between the target compound and analogues:
Key Observations:
- Piperazine vs. Morpholine : The target compound’s pyridin-2-yl piperazine group may enhance π-π stacking interactions with aromatic residues in target proteins compared to morpholine-containing analogues (e.g., Compound 9 in ), which could improve binding affinity .
- Biological Activity : Glycohybrids () demonstrate measurable anticancer activity, suggesting that modifications at position 7 (e.g., triazole-linked sugars) are critical for cytotoxicity, a feature absent in the target compound .
Structural-Activity Relationship (SAR) Insights
- Hydrophobic vs. Polar Groups : The isopropyl and phenyl substituents in the target compound enhance hydrophobicity, whereas morpholine or sugar-linked analogues () improve aqueous solubility, critical for bioavailability .
生物活性
The compound 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential applications in drug development.
Chemical Structure and Properties
Understanding the chemical structure is crucial for elucidating the biological activity of this compound. The molecular formula is with a molecular weight of 370.5 g/mol. Below is a summary of its structural properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H26N4 |
| Molecular Weight | 370.5 g/mol |
| InChI Key | WKMVHBBHISKHPW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)NCCC4=CC=CC=C4 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties, primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 plays a vital role in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
In vitro studies have shown that derivatives similar to this compound exhibit IC50 values ranging from 0.31 to 0.71 µM against various cancer cell lines, outperforming standard treatments like erlotinib . The mechanism involves G1 phase arrest, preventing further cell division and promoting apoptosis through pathways involving caspase activation and down-regulation of anti-apoptotic proteins such as Mcl-1 .
Antimycobacterial Activity
The compound also demonstrates promising antitubercular activity against Mycobacterium tuberculosis. Studies suggest that certain pyrazolo[1,5-a]pyrimidine derivatives interfere with iron homeostasis in mycobacteria without affecting cell wall biosynthesis, thereby inhibiting bacterial growth .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines can be significantly influenced by structural modifications. The specific substitutions on the pyrazolo[1,5-a]pyrimidine core—such as the methyl group at position 2 and the phenyl group at position 3—affect the compound's interaction with biological targets.
Key Findings from SAR Studies
- Position 2 Methyl Group : Enhances binding affinity to CDK2.
- Position 3 Phenyl Group : Contributes to increased anticancer potency.
- Propan-2-yl Group at Position 5 : Modulates lipophilicity and cellular uptake.
- Pyridinyl Substituent : Influences selectivity towards specific kinases.
Case Study 1: Inhibition of CDK2
A recent study evaluated the efficacy of several pyrazolo[1,5-a]pyrimidine derivatives on CDK inhibition. Among them, the compound under discussion showed superior potency with an IC50 value significantly lower than that of standard inhibitors like roscovitine. This suggests that modifications at positions 4 and 7 can enhance selectivity and potency against CDK2 and CDK5.
Case Study 2: Antimycobacterial Activity
Another investigation focused on evaluating the antitubercular properties of various pyrazolo[1,5-a]pyrimidines, revealing that some analogs effectively inhibited mycobacterial ATP synthase. This mechanism suggests potential therapeutic applications for treating tuberculosis, especially in drug-resistant strains.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors such as aminopyrazoles and β-diketones. For example, highlights a method using trifluoroacetic acid (TFA) as a catalyst in toluene under reflux, achieving moderate yields (60–70%) . Key variables include solvent choice (e.g., toluene vs. pyridine), temperature control, and catalyst selection. further suggests that bis(methylthio)acrylate intermediates can improve regioselectivity during cyclization . Methodological optimization should prioritize purity validation via HPLC and spectroscopic confirmation (e.g., H NMR, C NMR).
Q. How can spectroscopic techniques validate the compound’s structural integrity?
X-ray crystallography (as in ) provides definitive confirmation of molecular geometry, with mean C–C bond deviations <0.004 Å and R-factors <0.051 . For routine analysis, H NMR can confirm substituent positions (e.g., pyridin-2-yl protons at δ 8.2–8.5 ppm) and integration ratios. IR spectroscopy identifies functional groups (e.g., piperazine N–H stretches at ~3300 cm) . Mass spectrometry (MS) should match the molecular ion peak (e.g., [M+H]) to the theoretical mass.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for structurally analogous compounds?
Contradictions in activity (e.g., antitrypanosomal vs. kinase inhibition) may arise from assay conditions (e.g., cell line specificity) or substituent effects. For example, shows that trifluoromethyl groups enhance binding to peripheral benzodiazepine receptors but reduce solubility, complicating in vivo efficacy . A systematic approach involves:
- Comparing IC values across standardized assays (e.g., KDR kinase inhibition vs. antitrypanosomal screens).
- Analyzing logP and solubility profiles to distinguish pharmacokinetic vs. pharmacodynamic limitations .
Q. What computational strategies predict binding affinity and selectivity for target enzymes?
Molecular docking (e.g., AutoDock Vina) can model interactions with kinase domains or purine-binding pockets. notes that the pyridin-2-yl group in similar compounds forms π-π stacking with tyrosine residues in KDR kinase, while the isopropyl moiety enhances hydrophobic contacts . Advanced MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories, with RMSD thresholds <2.0 Å indicating robust binding .
Q. How can structure-activity relationship (SAR) studies guide modifications to improve metabolic stability?
SAR analysis of and reveals that:
- Methyl groups at position 2 of pyrazolo[1,5-a]pyrimidine reduce hepatic clearance by sterically shielding metabolic hotspots .
- Piperazine substitution (e.g., 4-(pyridin-2-yl)) enhances solubility but may increase off-target binding. Introducing polar groups (e.g., hydroxyls) at position 7 improves aqueous solubility without compromising target affinity .
Methodological Challenges and Solutions
Q. What purification challenges arise during synthesis, and how can they be addressed?
Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard, but reports crystallization from dioxane/water mixtures as effective for removing byproducts (e.g., unreacted β-diketones) . For persistent impurities, preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water achieves >95% purity. emphasizes safety protocols (e.g., glovebox use for air-sensitive intermediates) .
Q. How should researchers design stability studies under physiological conditions?
Accelerated stability testing in PBS (pH 7.4) at 37°C over 72 hours, with LC-MS monitoring for degradation products (e.g., hydrolyzed piperazine rings). suggests that electron-withdrawing groups (e.g., trifluoromethyl) enhance stability against esterase-mediated hydrolysis . For photostability, expose samples to UV light (320–400 nm) and quantify degradation via absorbance at λmax (e.g., 260 nm for pyrimidine rings) .
Key Citations
- Structural validation:
- Synthetic optimization:
- Biological activity:
- Computational modeling:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
